molecular formula C20H13N3O4S B2891799 4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate CAS No. 477871-08-2

4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate

Cat. No.: B2891799
CAS No.: 477871-08-2
M. Wt: 391.4
InChI Key: CYEWZFMHHCTEEK-SDNWHVSQSA-N
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Description

The compound 4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate features a pyrimidine core substituted with a cyano group, a methoxy ester, and a thiophene-2-carboxylate moiety. The electron-withdrawing cyano and methoxy groups may enhance binding affinity to biological targets, while the thiophene carboxylate could improve solubility compared to purely aromatic systems.

Properties

IUPAC Name

[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c1-26-19(24)14(12-21)11-15-8-9-22-18(23-15)13-4-6-16(7-5-13)27-20(25)17-3-2-10-28-17/h2-11H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEWZFMHHCTEEK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.

    Final coupling and esterification: The final step involves coupling the pyrimidine-phenyl intermediate with the thiophene-2-carboxylate moiety, followed by esterification to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions could target the cyano group or the carbonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its unique structure might offer advantages in terms of binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications Key Differences vs. Target Compound
Target Compound Pyrimidine Cyano, methoxy ester, thiophene-2-carboxylate Kinase inhibition, anticancer Reference standard
Methyl 2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoate Pyrimidine Cyano phenoxy, acrylate ester Not specified Acrylate ester instead of thiophene carboxylate
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolopyrimidine Fluorophenyl, chromen-4-one, thiophene-2-carboxylate Kinase inhibition (fluorinated core) Pyrazolopyrimidine core; fluorinated aromatic groups
6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones Fused pyrimidines Thioxo group, hexahydro backbone Enzyme modulation (e.g., DHFR) Thioxo group; reduced aromaticity
1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Pyridine Acetylphenyl, dimethylamino, cyano Fluorescent probes, catalysis Pyridine core; absence of thiophene moiety

Structural and Electronic Differences

  • Pyrimidine vs. Pyrazolopyrimidine Cores : The target compound’s pyrimidine core offers planar aromaticity for π-π stacking, while the pyrazolopyrimidine in introduces a fused ring system that may enhance rigidity and target selectivity .
  • Thiophene Carboxylate vs. Acrylate Esters : The thiophene carboxylate (target) provides a polar group for improved solubility, contrasting with the acrylate ester in , which may increase lipophilicity .
  • Fluorinated vs. Cyano/Methoxy Groups: Fluorinated aromatic rings () improve metabolic stability, whereas the cyano and methoxy groups in the target compound optimize electronic effects for hydrogen bonding .

Research Findings and Implications

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 400 g/mol, compared to 560.2 g/mol (M+1) for ’s analog .
  • Solubility : The thiophene carboxylate likely improves aqueous solubility over ’s acrylate ester, which is more lipophilic .

Challenges and Opportunities

  • Synthetic Complexity : The pyrimidine-thiophene linkage requires precise coupling conditions, as seen in ’s 46% yield .

Biological Activity

The compound 4-{4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]pyrimidin-2-yl}phenyl thiophene-2-carboxylate is a complex organic molecule with potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring cyano, methoxy, and carboxylate functional groups, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C18H16N2O4S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : The cyano and methoxy groups may participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound might interact with specific receptors involved in signaling pathways related to cancer proliferation and inflammation.
  • Apoptosis Induction : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells by disrupting cellular signaling pathways.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (μM) Reference
Prostate Cancer0.7 - 1.0
Melanoma1.8 - 2.6
Non-Small Cell Lung Cancer0.124 - 3.81

These findings suggest that the compound may be effective in targeting multiple types of cancer.

Antimicrobial Activity

Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics or antifungal agents.

Study on Prostate Cancer

A study published in Cancer Research evaluated the efficacy of a derivative of the compound against prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value around 0.9 μM, indicating strong anticancer potential .

Study on Melanoma Cells

In another study focusing on melanoma, the compound was shown to induce apoptosis through the activation of caspases, which are crucial for programmed cell death pathways. The study highlighted that treatment with the compound led to a significant reduction in cell viability .

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